

Structure-property relationships in polyesters containing CHDM.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Cyclohexanedimethanol**

Cat. No.: **B150482**

[Get Quote](#)

An In-Depth Technical Guide to Structure-Property Relationships in Polyesters Containing **1,4-Cyclohexanedimethanol (CHDM)**

Abstract

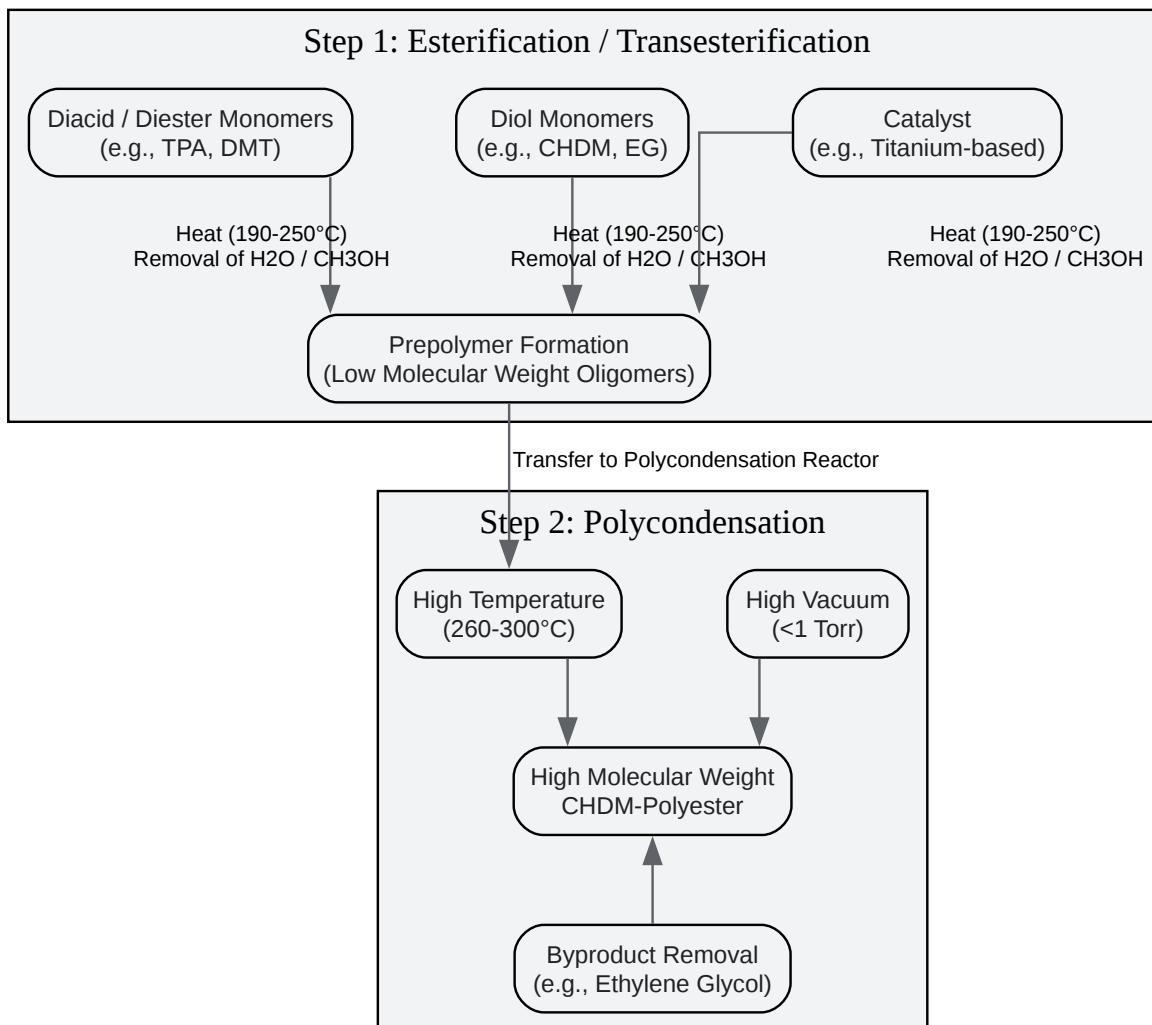
1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol monomer that imparts a unique combination of properties to polyesters, including enhanced thermal stability, mechanical strength, hydrolytic stability, and chemical resistance. This guide provides a comprehensive analysis of the fundamental structure-property relationships in CHDM-containing polyesters. We will explore the synthesis of these polymers, with a focus on melt polycondensation, and delve into the critical influence of CHDM's stereochemistry—the cis/trans isomer ratio—on polymer crystallinity, thermal behavior, and mechanical performance. Furthermore, this guide will examine how the incorporation of CHDM as a comonomer in copolymers, such as PETG and PCTG, allows for the precise tuning of material properties to meet the demands of various advanced applications. Methodologies for the characterization of these materials, including thermal, mechanical, and spectroscopic techniques, will be detailed to provide a complete framework for researchers and scientists in the field.

Introduction to 1,4-Cyclohexanedimethanol (CHDM) in Polyesters

Polyesters are a versatile class of polymers widely used in textiles, packaging, and engineering applications.^[1] The modification of polyester backbones with specialized monomers is a key

strategy for enhancing their performance. **1,4-Cyclohexanedimethanol** (CHDM) is a crucial cycloaliphatic diol monomer used to improve the thermal, physical, chemical, and mechanical properties of polyesters.[2]

CHDM is a symmetrical C8 diol that exists as a mixture of two geometric isomers: cis and trans.[3] Commercial CHDM is typically produced via a two-step hydrogenation of dimethyl terephthalate (DMT) and is sold as a mixture with a trans/cis ratio of approximately 70/30.[4][5] The rigid and bulky cyclohexyl ring of CHDM, when incorporated into a polyester chain, disrupts the regularity of the polymer structure, which has profound effects on the material's properties.[6]


The introduction of CHDM into common polyesters like poly(ethylene terephthalate) (PET) leads to the creation of important copolymers such as PETG (PET modified with a lower amount of CHDM) and PCTG (a copolyester with a higher CHDM content).[5] These materials bridge the gap between amorphous and semi-crystalline polymers, offering a spectrum of properties that can be tailored for specific applications, from transparent medical devices to durable consumer goods.[1][2]

Synthesis of CHDM-Containing Polyesters

High molecular weight aromatic polyesters containing CHDM are typically synthesized via a two-step melt polycondensation process.[7][8] This method is industrially scalable and avoids the use of solvents. The process involves an initial esterification or transesterification reaction to form a low molecular weight prepolymer, followed by a polycondensation step at high temperature and under vacuum to build molecular weight.[9]

General Synthesis Workflow

The synthesis begins with the reaction of a diacid or its dimethyl ester (e.g., terephthalic acid or dimethyl terephthalate) with an excess of diols (e.g., CHDM and ethylene glycol). In the second stage, the temperature is raised and a vacuum is applied to remove the condensation byproducts (water or methanol) and drive the polymerization reaction toward a high molecular weight polymer.[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the two-step melt polymerization of CHDM-polyesters.

Experimental Protocol: Melt Synthesis of a CHDM-based Copolyester

This protocol describes a representative lab-scale synthesis of a copolyester from dimethyl terephthalate (DMT), **1,4-cyclohexanedimethanol** (CHDM), and ethylene glycol (EG).

Materials:

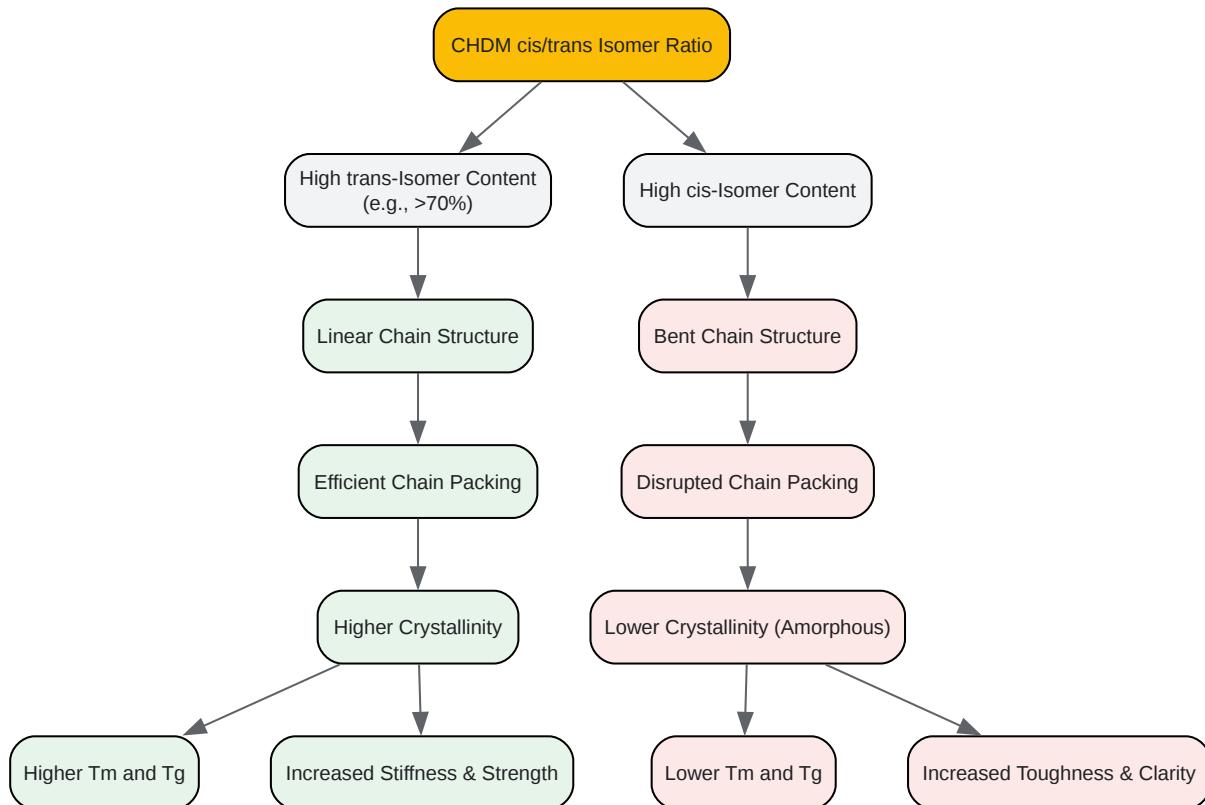
- Dimethyl terephthalate (DMT)
- **1,4-Cyclohexanedimethanol** (CHDM) (e.g., 70/30 trans/cis)
- Ethylene glycol (EG)
- Titanium(IV) isopropoxide (catalyst)
- Antimony(III) oxide (catalyst)
- Phosphorous acid (stabilizer)

Procedure:

- Charging the Reactor: A glass batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column is charged with DMT, CHDM, and EG. The molar ratio of diols to diester is typically set between 1.5 and 2.2 to compensate for glycol loss during the reaction.
- Transesterification: The catalyst (e.g., titanium(IV) isopropoxide) is added. The mixture is heated under a slow stream of nitrogen to approximately 190-220°C. Methanol is evolved as a byproduct of the transesterification reaction and is collected. The reaction is monitored by measuring the amount of collected methanol and is considered complete when ~95% of the theoretical amount has been distilled.
- Stabilizer Addition: The reaction mixture is cooled slightly, and a stabilizer (e.g., phosphorous acid) is added to deactivate the transesterification catalyst and prevent side reactions.
- Polycondensation: The second catalyst (e.g., antimony(III) oxide) is added. The temperature is gradually increased to 270-290°C, and a vacuum is slowly applied to reach a final pressure below 1 Torr.
- Molecular Weight Build-up: The reaction continues under these conditions. The removal of excess ethylene glycol drives the polymerization. The viscosity of the melt increases significantly, which can be monitored by the torque on the mechanical stirrer.

- **Extrusion and Quenching:** Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench it and form strands.
- **Pelletization:** The cooled strands are then pelletized for subsequent analysis and processing.

The Critical Role of CHDM Stereochemistry


The stereochemistry of the CHDM monomer is a primary determinant of the final properties of the polyester.[\[2\]](#) The cyclohexane ring in CHDM can exist in a "chair" conformation, with the -CH₂OH groups in either axial or equatorial positions. This leads to two isomers:

- **trans-CHDM:** The two -CH₂OH groups are on opposite sides of the ring (one axial, one equatorial, or both equatorial in a flipped conformation). This results in a more linear and rigid structure.
- **cis-CHDM:** The two -CH₂OH groups are on the same side of the ring (one axial, one equatorial). This creates a distinct "kink" or bend in the monomer.

The ratio of these isomers directly influences the ability of the polymer chains to pack, which in turn governs crystallinity and thermal properties.[\[4\]](#)

Structure-Property Causality: Isomer Ratio Effects

The linear nature of the trans-isomer allows for more efficient chain packing and the formation of ordered crystalline domains. In contrast, the bent structure of the cis-isomer disrupts chain regularity, hindering crystallization and promoting an amorphous morphology.[\[10\]](#)

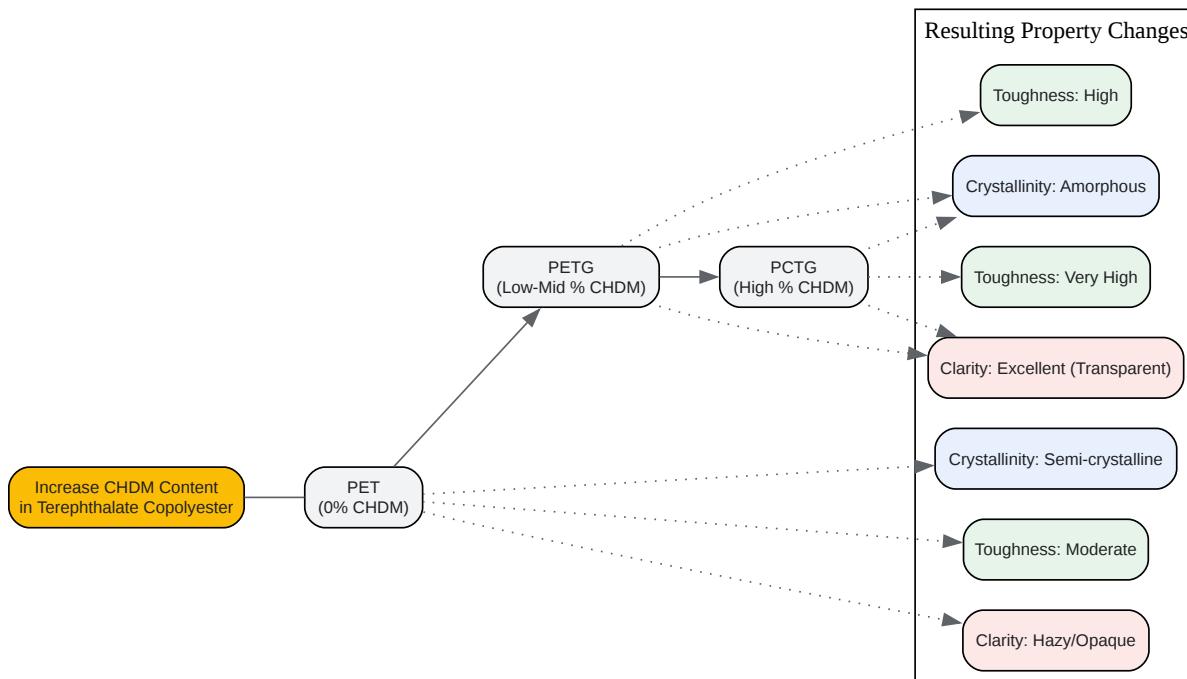
[Click to download full resolution via product page](#)

Caption: Influence of CHDM cis/trans isomer ratio on polyester properties.

Increasing the trans-CHDM content in a polyester like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) linearly increases both the glass transition temperature (Tg) and the melting temperature (Tm).[\[1\]](#)[\[2\]](#)

Property	Effect of Increasing trans-CHDM Content	Causality
Melting Temp. (T _m)	Increases significantly	The linear trans isomer enhances chain packing, leading to more stable crystalline structures that require more energy to melt. [2]
Glass Transition (T _g)	Increases	The rigid ring structure reduces chain mobility. The more linear trans form allows for closer packing even in the amorphous phase, further restricting segmental motion. [2]
Crystallization Rate	Increases (up to a point)	Higher trans content facilitates nucleation and growth of crystals. [11]
Mechanical Strength	Increases	Higher crystallinity leads to increased stiffness and tensile strength.
Toughness / Impact Str.	Decreases	Highly crystalline materials are often more brittle.

For PCT homopolymers, increasing the trans-CHDM content from 0% to 100% can raise the T_m from 248°C to 308°C and the T_g from 60°C to 90°C.[\[1\]](#)[\[2\]](#)


Structure-Property Relationships in CHDM Copolymers

One of the most valuable applications of CHDM is as a comonomer to modify existing polyesters, most notably PET. By incorporating CHDM, the resulting copolymers gain properties that PET alone cannot achieve.

From PET to PETG and PCTG

The key to these materials is the disruption of the highly regular structure of PET. Ethylene glycol (EG) is a small, linear diol that allows PET chains to pack tightly, making it a semi-crystalline polymer. When CHDM is substituted for some of the EG, its bulky cyclohexyl ring sterically hinders this packing.[\[6\]](#)

- PETG (Polyethylene Terephthalate Glycol-modified): When CHDM is incorporated at levels typically between 32-62 mol% of the diol content, crystallization is effectively prevented.[\[6\]](#) The result is a completely amorphous, transparent copolyester with enhanced toughness and chemical resistance compared to PET.
- PCTG (Poly(1,4-cyclohexylenedimethylene terephthalate) Glycol-modified): PCTG contains a higher concentration of CHDM (often over 50% of the diol content).[\[5\]](#) This further increases the rigidity of the polymer backbone, leading to superior impact strength, chemical resistance, and thermal stability compared to PETG.[\[5\]\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Effect of increasing CHDM content on polyester properties, from PET to PCTG.

Comparative Data: PET vs. PETG vs. PCTG

Property	PET (Semi-crystalline)	PETG (Amorphous)	PCTG (Amorphous)
Glass Transition (Tg)	~80 °C[2]	~80 °C[13]	~78-85 °C[5][14]
Melting Temperature (Tm)	~260 °C[2]	N/A (Amorphous)	N/A (Amorphous)
Heat Deflection Temp.	~65 °C	~70-80 °C[14]	~76-85 °C[12]
Impact Strength (Izod)	Low	Moderate	Very High[5][12]
Chemical Resistance	Good	Very Good	Excellent[14]
Clarity	Opaque/Hazy	Transparent	Transparent[12]
Hydrolytic Stability	Moderate	Good	Good

The incorporation of CHDM also generally improves the hydrolytic stability of polyesters compared to their purely aliphatic counterparts, due to the steric shielding provided by the cyclohexyl ring, which protects the ester linkages from hydrolysis.[15]

Characterization of CHDM-Based Polyesters

A suite of analytical techniques is essential for elucidating the structure and properties of these materials.[16]

Structural and Compositional Analysis

- Nuclear Magnetic Resonance (¹H NMR): This is the primary technique for verifying the chemical structure and, crucially, for quantifying the comonomer composition (e.g., the ratio of CHDM to EG) in copolymers.[17][18]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹) and C-O stretching bands, confirming successful polymerization.[19][20]

Thermal Properties

- Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions. A first heating scan reveals the glass transition (T_g), crystallization temperature (T_c), and melting temperature (T_m). A controlled cooling and second heating scan provides information on the intrinsic crystallization behavior of the material.[17][19]
- Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing data on its thermal stability and decomposition temperature. CHDM-based polyesters generally exhibit good thermal stability, with decomposition often beginning above 320°C.[17][19]

Mechanical Properties

- Tensile Testing: Performed according to ASTM D638, this test measures the material's response to being pulled apart. It yields critical data on tensile strength (stress at break), Young's modulus (stiffness), and elongation at break (ductility).[7]
- Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material as a function of temperature, offering a more sensitive measurement of the glass transition.[7]

Experimental Protocol: DSC Analysis of a CHDM Copolyester

Objective: To determine the glass transition temperature (T_g) and assess the amorphous or semi-crystalline nature of the polymer.

Procedure:

- Sample Preparation: Precisely weigh 5-10 mg of the dried polyester sample into an aluminum DSC pan. Crimp-seal the pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
- Thermal Program (Heat-Cool-Heat Cycle):

- First Heat: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected T_g and potential T_m (e.g., 300°C for a PCT-based material). This step erases the sample's prior thermal history.
- Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back down to a sub-T_g temperature (e.g., 25°C). Observe any exotherms, which would indicate crystallization upon cooling.
- Second Heat: Ramp the temperature again at the same rate (e.g., 10°C/min) to 300°C.

- Data Analysis:
 - T_g: Analyze the second heating scan. The glass transition is observed as a step-change in the heat flow curve. The midpoint of this transition is reported as the T_g.
 - Crystallinity: If a melting endotherm is observed in the second heating scan, the material is semi-crystalline. The enthalpy of melting (ΔH_m) can be integrated and compared to the theoretical value for a 100% crystalline sample to calculate the percent crystallinity. For amorphous materials like PETG and PCTG, no melting peak will be observed.

Conclusion

The incorporation of **1,4-cyclohexanedimethanol** into polyester backbones provides a powerful tool for polymer design. The structure-property relationships are governed by two primary factors: the stereochemistry of the CHDM monomer and its concentration as a comonomer.

- The cis/trans isomer ratio is a fundamental control parameter for crystallinity. High trans-CHDM content leads to more linear chains, promoting crystallinity, higher thermal transition temperatures (T_g and T_m), and increased stiffness.
- The use of CHDM as a comonomer disrupts the regularity of existing polyester chains. At sufficient concentrations, it transforms semi-crystalline polymers like PET into fully amorphous, transparent materials (PETG, PCTG) with significantly enhanced toughness and chemical resistance.

By understanding and manipulating these relationships, researchers and engineers can precisely tailor the properties of polyesters to create high-performance materials for a wide array of demanding applications in the medical, electronics, and consumer product industries.

References

- Recent Advances in the Development of **1,4-Cyclohexanedimethanol** (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). National Institutes of Health.
- The synthetic route to CHDM-based polyesters. (n.d.). ResearchGate.
- 1,4-Cyclohexanedimethanol**-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). Semantic Scholar.
- Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). Preprints.org.
- Recent Advances in the Development of **1,4-Cyclohexanedimethanol** (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate.
- Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (2024). ResearchGate.
- Synthesis and Properties of Copolymers Derived from **1,4-Cyclohexanedimethanol**, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. (n.d.). ResearchGate.
- Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (n.d.). National Institutes of Health.
- PCTG vs PETG vs Tough PLA: Which 3D Printing Material Should You Choose?. (2025). 3D-Fuel.
- Everything about PCTG Filaments: the bigger brother of PETG. (2025). nobofil.
- 1,4-Cyclohexanedimethanol**-based polyesters derived from **1,4-cyclohexanedimethanol** (CHDM) and aliphatic diacids with odd carbons. (2025). ResearchGate.
- 1,4-Cyclohexanedimethanol**-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties. (2022). ResearchGate.
- Recent Advances in the Development of **1,4-Cyclohexanedimethanol** (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. (n.d.). MDPI.
- Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures. (n.d.). VTechWorks.

- Development of amorphous copolymers based on dimethanol. (2025). ResearchGate.
- Hydrolytic stability of oligoesters: Comparison of steric with anchimeric effects. (2025). ResearchGate.
- Facile Sustainable Synthesis of Polyester-Polycarbonate and Effects of the Carbonate on Thermal, Mechanical, and Transparency Properties. (2023). ACS Publications.
- Amorphous and crystalline polyesters based on **1,4-cyclohexanedimethanol**. (n.d.). ResearchGate.
- Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. (2017). MDPI.
- Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. (2025). ResearchGate.
- PCTG: its iterations and connection with PET-G. (n.d.). Spectrum Filaments.
- Melting Point of PETG: Properties and Applications. (2024). Unionfab.
- Understanding structure–property relationships of main chain cyclopropane in linear polyesters. (2020). Royal Society of Chemistry.
- ^1H NMR spectra of CHDM-based polyesters. (n.d.). ResearchGate.
- ^1H NMR spectra of CHDM-based polyesters. (n.d.). ResearchGate.
- The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. (2021). MDPI.
- FT-IR spectra of the polyesters: PCHDMN.1 (1 h), PCHDMN.2 and PCHDMN.3. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications [mdpi.com]
- 2. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3dxtech.com [3dxtech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nobafil.com [nobafil.com]
- 13. Melting Point of PETG: Properties and Applications [unionfab.com]
- 14. 3dfuel.com [3dfuel.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Structure-Property Relationships of Polyesters Containing Rigid Aromatic Structures [vtechworks.lib.vt.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure-property relationships in polyesters containing CHDM.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150482#structure-property-relationships-in-polyesters-containing-chdm>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com